molecular formula C18H21N3O2S B2729928 (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448137-24-3

(2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2729928
CAS No.: 1448137-24-3
M. Wt: 343.45
InChI Key: QFBBBDUEJCEEIM-UHFFFAOYSA-N
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Description

(2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperazine moiety, which is a privileged scaffold frequently found in biologically active compounds and FDA-approved drugs . The piperazine ring is highly valued for its ability to optimize the pharmacokinetic properties of a molecule and serve as a core structure for arranging pharmacophoric groups in three-dimensional space to interact with biological targets . The specific integration of a pyrazine heterocycle and an ethylthiophenyl group in this molecule suggests potential for diverse receptor binding, making it a versatile candidate for investigating novel therapeutic agents. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules targeting a range of diseases. Its structure is particularly relevant for exploring kinase inhibition, given the prominence of piperazine-based frameworks in approved CDK4/6 inhibitors for oncology research . Furthermore, pyrazine derivatives have been investigated for their potential effects on the central nervous system, with studies exploring their utility against conditions such as anxiety, depression, and Parkinson's disease . This compound is supplied For Research Use Only and is intended solely for laboratory investigation by qualified scientific professionals.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-24-16-6-4-3-5-15(16)18(22)21-11-7-14(8-12-21)23-17-13-19-9-10-20-17/h3-6,9-10,13-14H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBBBDUEJCEEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Ethylthio Group:

    Coupling with Piperidine: The next step involves the coupling of the ethylthio-substituted phenyl ring with a piperidine derivative. This can be achieved through a variety of methods, including reductive amination or nucleophilic substitution.

    Introduction of the Pyrazin-2-yloxy Group: The final step involves the introduction of the pyrazin-2-yloxy group to the piperidine ring. This can be done through an etherification reaction using pyrazin-2-ol and a suitable activating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The primary focus of research surrounding this compound is its potential as a pharmaceutical agent. The following sections detail its applications based on various studies.

Antineoplastic Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. The presence of the pyrazin-2-yloxy moiety may enhance the compound's interaction with specific biological targets involved in cancer proliferation pathways.

Case Study : A study investigated the synthesis of various derivatives of piperidinyl compounds and their cytotoxic effects on cancer cell lines, demonstrating that modifications to the structure can lead to improved efficacy against specific tumors.

Neurological Disorders

The compound's structural characteristics suggest potential neuroprotective properties. Compounds with piperidine rings have been explored for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Study : Research on related compounds has shown promise in the treatment of conditions such as Alzheimer's disease, where modulation of acetylcholine receptors is crucial .

Antimicrobial Properties

The ethylthio group may contribute to enhanced antimicrobial activity. Studies have shown that similar compounds exhibit varying degrees of antibacterial and antifungal properties depending on their structural components.

Data Table: Antimicrobial Activity Comparison

Compound NameAntibacterial ActivityAntifungal Activity
Compound AModerateHigh
Compound BHighModerate
(2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanoneTBDTBD

Structure-Activity Relationship Studies

Understanding the relationship between the compound's structure and its biological activity is essential for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies have been conducted to identify key functional groups that enhance efficacy.

Findings :

  • The ethylthio group plays a significant role in increasing lipophilicity, potentially improving cellular uptake.
  • The pyrazin-2-yloxy moiety appears to interact favorably with target proteins involved in various signaling pathways.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that require precision and control over reaction conditions.

Synthesis Steps :

  • Formation of the piperidine ring.
  • Introduction of the ethylthio group.
  • Coupling with the pyrazin-2-yloxy moiety.

These steps highlight the complexity involved in creating this compound, which is necessary for achieving desired biological activities.

Mechanism of Action

The mechanism of action of (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analog 1: (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 75)

  • Core Scaffold: Piperidin-1-yl methanone with a 6-methoxyimidazo[1,2-b]pyridazine substituent.
  • Key Features :
    • The trifluoromethylphenyl group at the piperidine 4-position enhances lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group.
    • The imidazopyridazine moiety may engage in π-π stacking interactions with biological targets, as seen in kinase inhibitors .
  • Synthesis : Prepared via nucleophilic substitution under basic conditions (NaOCH₃/CH₃OH) at 70°C, yielding a 25% isolated product .
  • Purity: Not explicitly stated, but similar analogs (e.g., compounds 76–78) achieve >96% purity via silica gel chromatography .

Structural Analog 2: (1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 19)

  • Core Scaffold: Piperidin-1-yl methanone with a fluoroindazole substituent.
  • Key Features :
    • The ethyl group on the indazole improves solubility and bioavailability compared to unsubstituted analogs.
    • The 6-fluoro substituent may enhance target binding via halogen bonding .
  • Synthesis : Alkylation of the indazole nitrogen using iodoethane and K₂CO₃ in DMF, followed by aqueous workup and chromatography .

Structural Analog 3: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

  • Core Scaffold: Piperazine-1-yl methanone with a thiophene substituent.
  • The thiophene group introduces sulfur-based interactions, though its electronic effects differ from the pyrazine in the target compound .
  • Synthesis : Coupling reactions using HOBt/TBTU activation, yielding 82% purity after column chromatography .

Structural Analog 4: [2-(Ethylsulfanyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone ()

  • Core Scaffold: Piperazine-1-yl methanone with a 2-(ethylthio)phenyl group.
  • Key Features :
    • The 2-methoxyphenyl substituent on piperazine provides electron-donating effects, contrasting with the pyrazin-2-yloxy group in the target compound.
    • The ethylthio group increases lipophilicity, which may enhance membrane permeability .

Comparative Analysis Table

Feature Target Compound Compound 75 Compound 19 Compound 21 Compound
Core Structure Piperidin-1-yl methanone Piperidin-1-yl methanone Piperidin-1-yl methanone Piperazine-1-yl methanone Piperazine-1-yl methanone
Aromatic Substituent 2-(Ethylthio)phenyl 6-Methoxyimidazopyridazine 6-Fluoroindazole Thiophene 2-(Ethylthio)phenyl
Heterocyclic Substituent 4-(Pyrazin-2-yloxy) 4-(2-(Trifluoromethyl)phenyl) 4-(2-(Trifluoromethyl)phenyl) 4-(4-(Trifluoromethyl)phenyl) 4-(2-Methoxyphenyl)
Key Functional Groups Ethylthio, Pyrazine-O CF₃, Methoxy CF₃, Fluoro CF₃, Thiophene Methoxy, Ethylthio
Synthetic Yield Not reported 25% Not reported 82% Not reported
Purity Not reported >96% (analogs) Not reported 82% Not reported

Key Findings and Implications

Substituent Effects on Bioactivity :

  • The pyrazin-2-yloxy group in the target compound may confer distinct hydrogen-bonding capabilities compared to the trifluoromethylphenyl groups in analogs 75 and 17. This could influence target selectivity, particularly in enzymes or receptors sensitive to oxygen-nitrogen interactions.
  • The ethylthio group on the phenyl ring enhances lipophilicity (logP ~3–4 estimated), similar to the trifluoromethyl group in analogs 75 and 19, but with reduced metabolic liability compared to electron-deficient substituents .

Synthetic Challenges: The target compound’s pyrazine-O-piperidine linkage may require specialized coupling conditions (e.g., Mitsunobu or Ullmann reactions) absent in the provided evidence, where simpler alkylation or nucleophilic substitution suffices .

Potential Applications: Structural analogs in –3 and 6 were designed as nonretinoid antagonists or kinase inhibitors, suggesting the target compound could be explored in similar therapeutic areas. The pyrazine moiety may offer advantages in solubility and CNS penetration compared to bulkier substituents like imidazopyridazine .

Biological Activity

The compound (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone , often referred to in scientific literature by its structural components, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Information

  • Molecular Formula : C18H21N3O2S2
  • Molecular Weight : 375.5 g/mol
  • IUPAC Name : 2-(ethylthio)phenyl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
  • SMILES Notation : C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Structural Representation

The compound consists of a piperidine ring substituted with a pyrazinyl ether and an ethylthio group on the phenyl moiety, contributing to its unique properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may exhibit:

  • Anticancer Properties : Similar compounds have shown inhibition of key oncogenic pathways, including Na+/K(+)-ATPase and Ras oncogene activity in cancer cells . This suggests that the compound could potentially inhibit tumor growth.
  • Neuroprotective Effects : The piperidine structure is often associated with neuroactive properties. Compounds with similar scaffolds have demonstrated interactions with neurotransmitter systems, which may indicate potential anxiolytic or antidepressant effects .

In Vitro Studies

In vitro studies have been conducted to evaluate the compound's efficacy against various cancer cell lines. For instance, derivatives of related thiazole compounds demonstrated significant cytotoxicity against glioma cell lines, suggesting that modifications in the structure can enhance biological activity .

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectivePotential anxiolytic effects
Enzyme InhibitionModulation of Na+/K(+)-ATPase activity
AntimicrobialNot extensively studied but potential

Case Study 1: Anticancer Activity

A study focusing on thiazole derivatives found that specific modifications led to enhanced anticancer activity against several human cancer cell lines. The findings suggest that the incorporation of ethylthio and pyrazinyl groups may contribute positively to the anticancer efficacy of the compound .

Case Study 2: Neuropharmacological Assessment

Research into similar piperidine derivatives has revealed promising results in animal models for anxiety disorders. These compounds exhibited significant anxiolytic-like effects through modulation of neurotransmitter systems, indicating potential therapeutic applications for mental health disorders .

Q & A

Q. What synthetic routes are recommended for synthesizing (2-(ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone?

Methodological Answer: The synthesis typically involves coupling a substituted piperidine with a carboxylic acid derivative. For example, a carbodiimide-mediated coupling (e.g., HBTU) in DMF with a base like N,N-diisopropylethylamine (DIPEA) can form the methanone core. Key steps include:

  • Step A: Reacting 4-(pyrazin-2-yloxy)piperidine with 2-(ethylthio)benzoic acid using HBTU/DIPEA in DMF at room temperature .
  • Purification: Silica gel chromatography (10–50% EtOAc/hexanes) followed by lyophilization to isolate the product .
  • Yield Optimization: Adjusting stoichiometry (1:1.5 molar ratio of acid to amine) and reaction time (16 hours) improves yields to ~87% in analogous syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and purity. For example, piperidinyl protons resonate at δ 3.24–3.30 (m, 2H), and aromatic protons appear between δ 7.13–8.40 in CDCl3 .
  • Mass Spectrometry (ESI+): Molecular ion peaks (e.g., m/z 409 [M+H]+ in similar compounds) validate molecular weight .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding motifs, as demonstrated for pyrazolone analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Choice: Polar aprotic solvents (DMF, DCM) enhance coupling efficiency for sterically hindered intermediates .
  • Temperature Control: Heating (70°C) in nucleophilic substitution steps (e.g., methoxy group introduction) increases reaction rates but may require shorter durations to avoid decomposition .
  • Catalysis: Transition-metal catalysts (e.g., Pd for cross-couplings) could optimize pyrazinyl ether formation, though this requires empirical testing .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Validation: Impurities (e.g., unreacted starting materials) can skew bioassays. Use HPLC (≥95% purity) and TLC to confirm compound integrity .
  • Assay Standardization: Reproduce activity tests under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Metabolite Screening: Evaluate stability in biological matrices (e.g., liver microsomes) to identify degradation products that may interfere with activity .

Q. How to design experiments to assess pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (LogP): Measure via shake-flask method or computational tools (e.g., MarvinSuite) to predict membrane permeability .
  • Metabolic Stability: Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding: Use equilibrium dialysis to determine free fraction, critical for dose-response modeling .

Q. What computational methods predict target engagement for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of related targets (e.g., retinol-binding protein 4) to identify binding poses .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and residue interactions .
  • QSAR Modeling: Corrogate structural features (e.g., pyrazinyl ether, ethylthio group) with activity data from analogs to prioritize derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity profiles across studies?

Methodological Answer:

  • Dose-Response Curves: Validate IC50 values using 8-point dilution series (0.1–100 µM) in triplicate .
  • Cell Line Authentication: Ensure STR profiling matches reference databases to rule out cross-contamination .
  • Apoptosis Assays: Combine Annexin V/PI staining with caspase-3 activation assays to confirm mechanistic consistency .

Safety and Handling

Q. What safety protocols are essential during synthesis?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., DMF, EtOAc) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal and segregate halogenated waste .

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